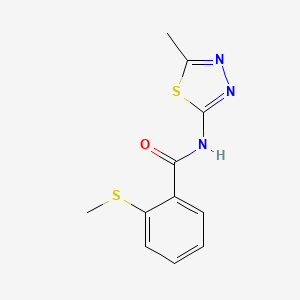![molecular formula C15H13N3O B5375670 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5375670.png)
1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of interesting properties that make it useful for a range of applications.
Wirkmechanismus
The mechanism of action of 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is complex and not fully understood. However, it is believed that this compound may interact with a range of biological pathways and processes, including the regulation of gene expression, the modulation of cellular signaling pathways, and the regulation of protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone are still being studied. However, preliminary research has suggested that this compound may have a range of interesting effects on cellular function, including the modulation of cell growth and differentiation, the regulation of apoptosis, and the modulation of immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone in laboratory experiments is its high level of specificity. This compound has been shown to interact with specific biological pathways and processes, making it a useful tool for studying the mechanisms of action of various biological processes. However, one limitation of using this compound is its complexity, which can make it difficult to work with in certain laboratory settings.
Zukünftige Richtungen
There are a number of exciting future directions for research involving 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone. Some potential areas of focus include:
1. Further studies to elucidate the mechanisms of action of this compound and its effects on cellular function.
2. The development of new synthetic methods for producing this compound in larger quantities.
3. The exploration of potential therapeutic applications for this compound, such as in the treatment of cancer or other diseases.
4. The development of new laboratory techniques and tools for working with this compound and studying its effects on biological systems.
Synthesemethoden
The synthesis of 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a complex process that requires a high level of expertise in organic chemistry. The most common method for synthesizing this compound involves the use of a series of chemical reactions that are carefully controlled to produce the desired product.
Wissenschaftliche Forschungsanwendungen
1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone has been studied for its potential use in a range of scientific research applications. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various biological processes.
Eigenschaften
IUPAC Name |
1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-13(11(2)19)8-16-15-14(9-17-18(10)15)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILLIEMYRQWVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B5375602.png)
![3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5375610.png)
![3-({2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5375623.png)
![2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375635.png)
![1-ethyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5375636.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5375640.png)
![1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)prolinamide](/img/structure/B5375648.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5375653.png)
![1-{[4-(dimethylamino)-2-pyridin-2-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5375654.png)

![6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375663.png)
![5-{5-chloro-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375684.png)
![4-{[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5375687.png)